
Oxotomaymycin
Overview
Description
Oxotomaymycin is a naturally occurring antibiotic compound isolated from the bacterium Streptomyces achromogenes var. Tomaymycetics. It is structurally related to tomaymycin and belongs to the pyrrolobenzodiazepine (PBD) family of antibiotics. These compounds are known for their ability to alkylate DNA, making them potent antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxotomaymycin involves several steps, including the formation of key intermediates and their subsequent transformation into the final product. One of the synthetic routes involves the use of Julia-Kocienski olefination to construct the core structure of this compound . The reaction conditions typically include the use of sterically demanding reagents and specific temperature controls to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using Streptomyces achromogenes var. Tomaymycetics. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Oxotomaymycin undergoes several types of chemical reactions, including:
Oxidation: Conversion of this compound to tomaymycin through oxidation reactions.
Reduction: Reduction of this compound to form reduced derivatives.
Substitution: Nucleophilic substitution reactions to modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include tomaymycin, reduced this compound derivatives, and various substituted this compound compounds. These products retain the core pyrrolobenzodiazepine structure but exhibit different biological activities .
Scientific Research Applications
Oxotomaymycin has several scientific research applications, including:
Chemistry: Used as a model compound for studying DNA-alkylating agents and their mechanisms of action.
Biology: Investigated for its role in DNA damage and repair mechanisms.
Industry: Utilized in the development of new antibiotics and antitumor drugs.
Mechanism of Action
Oxotomaymycin exerts its effects by alkylating the minor groove of DNA at specific base sequences. This alkylation leads to the formation of covalent bonds with the DNA, resulting in DNA cross-linking and inhibition of DNA replication and transcription. The molecular targets of this compound include guanine bases in the DNA, and the pathways involved in its mechanism of action are related to DNA damage response and repair .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxotomaymycin include tomaymycin, sibiromycin, and neothramycin. These compounds share the pyrrolobenzodiazepine core structure and exhibit similar DNA-alkylating properties .
Uniqueness of this compound
This compound is unique due to its specific stereochemistry and the presence of an oxo group, which distinguishes it from other pyrrolobenzodiazepines. This unique structure contributes to its distinct biological activity and makes it a valuable compound for research and therapeutic applications .
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Oxotomaymycin, and how are structural ambiguities resolved?
this compound is synthesized via degradation reactions of its precursor, demethyltomaymycin, followed by spectral analysis (e.g., NMR, mass spectrometry) and chemical correlation to derivatives like tomaymycin . For structural elucidation, X-ray crystallography and comparative spectral databases are critical to resolve ambiguities. Researchers must validate purity using HPLC (>95% purity) and report retention times .
Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming molecular identity. Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity) with periodic HPLC analysis. For hygroscopicity, dynamic vapor sorption (DVS) is advised .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
Use standardized protocols such as broth microdilution (CLSI guidelines) for antimicrobial testing. Include positive controls (e.g., known antibiotics) and solvent controls to isolate compound-specific effects. Replicate experiments in triplicate, and report MIC (Minimum Inhibitory Concentration) values with 95% confidence intervals .
Q. What criteria define a rigorous biosynthetic study of this compound?
Isotopic labeling (e.g., ¹³C-acetate feeding) and genetic knockout experiments in Streptomyces strains can trace biosynthetic pathways. LC-MS/MS monitors intermediate accumulation, while heterologous expression in model hosts (e.g., E. coli) confirms enzyme functionality .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be reconciled?
Contradictions often arise from assay variability (e.g., bacterial strain differences) or incomplete target validation. Employ orthogonal methods:
- In silico docking to predict DNA minor-groove binding .
- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment.
- Competitive binding assays with fluorescent probes (e.g., ethidium bromide displacement) .
Q. What experimental strategies address this compound’s poor solubility in in vivo models?
Formulation optimization is critical:
- Use co-solvents (e.g., DMSO-PBS emulsions) validated for biocompatibility.
- Test nanoparticle encapsulation (e.g., PLGA polymers) to enhance bioavailability.
- Monitor plasma pharmacokinetics via LC-MS to confirm compound delivery .
Q. How can researchers differentiate this compound’s primary toxicity from off-target effects?
- Conduct cytotoxicity assays across multiple cell lines (e.g., HEK293, HepG2) with ATP-based viability readouts.
- Compare wild-type vs. DNA repair-deficient mutants (e.g., E. coli SOS response mutants) to isolate mechanism-driven toxicity .
Q. What computational approaches support this compound’s structure-activity relationship (SAR) studies?
- Molecular dynamics simulations to assess DNA binding affinity under physiological conditions.
- QSAR models trained on analogs (e.g., tomaymycin derivatives) to predict bioactivity cliffs.
- Density functional theory (DFT) for electronic structure analysis of reactive moieties .
Q. Methodological Best Practices
Q. How should researchers validate this compound’s target engagement in complex biological systems?
- Use photoaffinity labeling with azide-tagged derivatives and click chemistry for pull-down assays.
- CRISPR-Cas9 knockouts of putative targets (e.g., topoisomerases) to confirm resistance phenotypes .
Q. What statistical frameworks are appropriate for analyzing dose-response contradictions in this compound studies?
Properties
IUPAC Name |
(6aS,8E)-8-ethylidene-3-hydroxy-2-methoxy-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-8-4-11-14(19)16-10-6-12(18)13(21-2)5-9(10)15(20)17(11)7-8/h3,5-6,11,18H,4,7H2,1-2H3,(H,16,19)/b8-3+/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUMNEWSLYWWIA-AEBAWRHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35050-54-5 | |
Record name | Oxotomaymycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035050545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.